![molecular formula C16H12N2O2 B11857632 2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)
2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione is an organic compound with the molecular formula C19H12N2O2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes a benzylideneamino group attached to an isoquinoline-3,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione typically involves the condensation of an appropriate benzaldehyde derivative with an isoquinoline-3,4-dione derivative under specific reaction conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid or base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The benzylideneamino group can participate in substitution reactions, where different substituents replace the hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and antimicrobial therapy.
Industry: The compound may be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Z)-Benzylideneamino]-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-[(Z)-Benzylideneamino]-1H-benzo[de]isoquinoline-1,3-dione
Uniqueness
2-[(Z)-Benzylideneamino]-1H-isoquinoline-3,4-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylideneamino group and isoquinoline-3,4-dione core make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C16H12N2O2 |
|---|---|
Molecular Weight |
264.28 g/mol |
IUPAC Name |
2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-14-9-5-4-8-13(14)11-18(16(15)20)17-10-12-6-2-1-3-7-12/h1-10H,11H2/b17-10- |
InChI Key |
RONSNDPKNPLSHD-YVLHZVERSA-N |
Isomeric SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1/N=C\C3=CC=CC=C3 |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C(=O)N1N=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


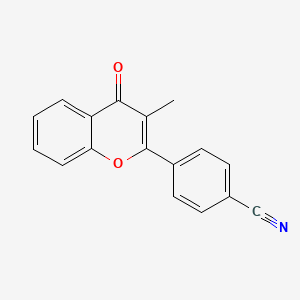
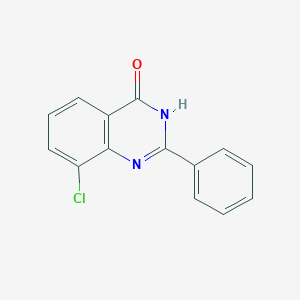
![6-Phenyl-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11857574.png)
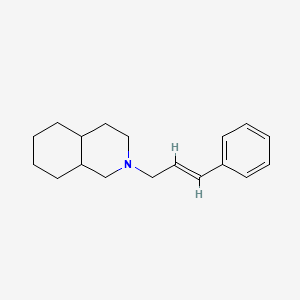

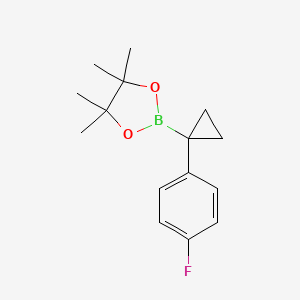
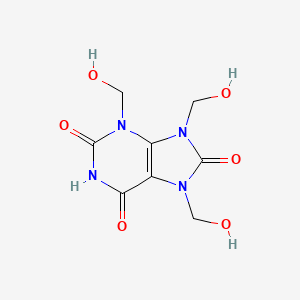

![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![3-Bromo-4,6-dimethoxypyrazolo[1,5-A]pyridine](/img/structure/B11857634.png)
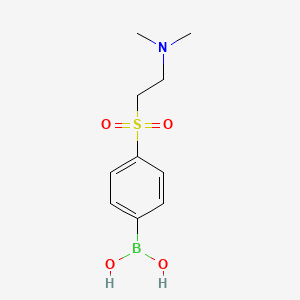
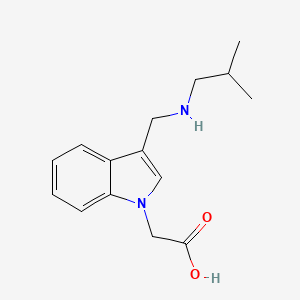
![6-Bromo-8-fluoroimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11857645.png)
